
4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and antifungal activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid typically involves the reaction of amidines with saturated ketones under copper-catalyzed conditions. One common method includes the use of 4-HO-TEMPO-mediated [3 + 3] annulation . Another approach involves the coupling of carboxylic acid-nitrile with specific intermediates, followed by decarboxylation and reduction steps .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions: 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or hydrogenation with palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, palladium on carbon.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antiviral agent.
Industry: It is used in the development of new materials and as a building block for various chemical products.
作用机制
The mechanism of action of 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of prostaglandin E2 (PGE2), a key mediator of inflammation . This inhibition can result in anti-inflammatory effects, making it a potential candidate for therapeutic applications.
相似化合物的比较
- **4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid
- **2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acid
Comparison: While these compounds share a similar pyrimidine core, 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. For example, the presence of the propylamino group may enhance its ability to interact with certain biological targets, making it more effective in specific applications.
属性
CAS 编号 |
876516-52-8 |
|---|---|
分子式 |
C8H12N4O2 |
分子量 |
196.21 g/mol |
IUPAC 名称 |
4-amino-2-(propylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H12N4O2/c1-2-3-10-8-11-4-5(7(13)14)6(9)12-8/h4H,2-3H2,1H3,(H,13,14)(H3,9,10,11,12) |
InChI 键 |
PYXQZZMXKMRDGE-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=NC=C(C(=N1)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


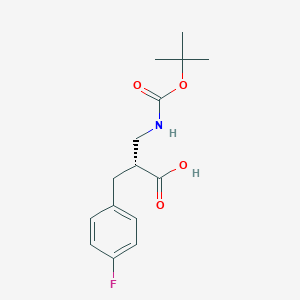

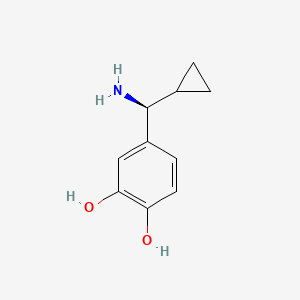
![(R)-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13102520.png)
![6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B13102523.png)
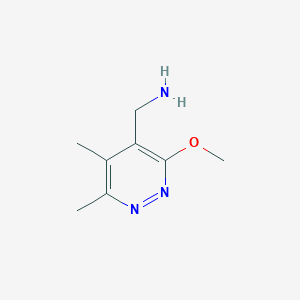
![4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B13102534.png)
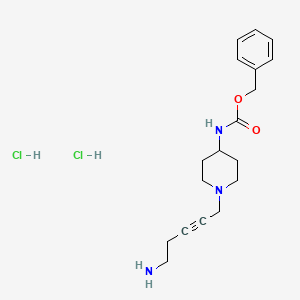
![3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13102559.png)
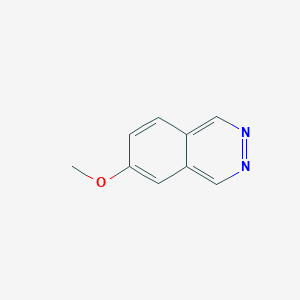
![2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B13102574.png)
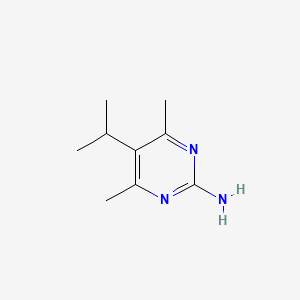
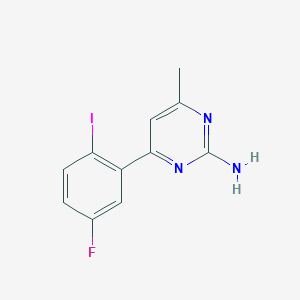
![tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate](/img/structure/B13102590.png)
